molecular formula C16H13Cl2NO3 B2825709 (E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one CAS No. 1445771-64-1

(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one

Cat. No.: B2825709
CAS No.: 1445771-64-1
M. Wt: 338.18
InChI Key: XJRCFRWUTFCXGH-UHFFFAOYSA-N
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Description

(E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one is a synthetic chalcone derivative of significant interest in medicinal chemistry and antibacterial research. This compound features a characteristic α,β-unsaturated carbonyl bridge connecting a 3-chloro-5-ethoxy-4-hydroxyphenyl ring to a 2-chloropyridin-4-yl group, forming an extended π-conjugated system that is essential for its bioactivity . The E-configuration about the olefinic double bond is confirmed by the characteristic torsion angles observed in related chalcone structures . Chalcones represent a privileged scaffold in drug discovery due to their diverse biological activities . Recent studies on structurally similar prenylated chalcones have demonstrated potent antibacterial properties against clinically significant pathogens including Staphylococcus aureus ATCC 29213 and MRSA ATCC 15187, with minimum inhibitory concentrations (MIC) in the micromolar range . The presence of specific substituents, particularly chloro and hydroxy groups on the aromatic rings, significantly influences bioactivity by modulating electronic properties and target binding affinity . The molecular framework allows for potential interactions with biological targets through both hydrophobic and hydrogen bonding interactions. This compound is offered exclusively for research applications in chemical biology and drug discovery. It is particularly valuable for investigating structure-activity relationships in chalcone-based antimicrobial agents , developing new anti-infective scaffolds to address antimicrobial resistance , and studying the mechanism of action of α,β-unsaturated carbonyl compounds against bacterial pathogens . Researchers are exploring its potential as a lead compound for optimization against multidrug-resistant bacteria, given the urgent need for novel antibiotics in the face of growing antimicrobial resistance . This product is FOR RESEARCH USE ONLY (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or animal consumption.

Properties

IUPAC Name

(E)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-2-22-14-8-10(7-12(17)16(14)21)3-4-13(20)11-5-6-19-15(18)9-11/h3-9,21H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRCFRWUTFCXGH-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=CC(=O)C2=CC(=NC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/C(=O)C2=CC(=NC=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Methodological Considerations

  • Crystallography: The target compound’s structure was likely resolved using SHELX-based refinement (e.g., SHELXL), a standard for small-molecule crystallography. Its hydrogen-bonding network (e.g., O-H···N interactions) can be analyzed via graph-set notation, as described in Etter’s formalism .
  • Similarity Assessment : Computational methods (e.g., Tanimoto coefficient, pharmacophore mapping) classify the target compound as structurally distinct from analogs due to its unique substituent combination. However, its core chalcone scaffold aligns it with molecules showing similar bioactivity trends .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)-1-(2-chloropyridin-4-yl)prop-2-en-1-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between substituted acetophenones and 2-chloropyridine-4-carboxaldehyde. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves stereoselectivity .
  • Catalysts : Base catalysts (e.g., NaOH) facilitate enolate formation, but excess base may lead to hydrolysis of the ethoxy group.
  • Temperature : Reactions at 60–80°C favor E-isomer formation (confirmed by NMR coupling constants >16 Hz) .
    • Validation : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity, verified by HPLC .

Q. How can the structure of this compound be unambiguously confirmed?

  • Methodological Answer : Multimodal spectroscopic and crystallographic techniques are required:

  • X-ray crystallography : Resolves spatial arrangement of substituents (e.g., dihedral angles between aromatic rings) .
  • NMR : 1^1H NMR confirms E-configuration (trans coupling constants for α,β-unsaturated ketone protons: J = 16.2 Hz) .
  • HRMS : Exact mass matches theoretical [M+H]+^+ (error <2 ppm) .

Advanced Research Questions

Q. What electronic properties govern the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal:

  • Frontier orbitals : The HOMO localizes on the chloropyridine ring, suggesting nucleophilic attack at this site.
  • Electrostatic potential maps : High electron density at the hydroxyl group enables hydrogen bonding with biological targets .
    • Experimental validation : UV-Vis spectra (λmax = 320 nm) correlate with TD-DFT predictions .

Q. How do substituents (e.g., chloro, ethoxy) influence the compound’s tautomeric equilibrium in solution?

  • Methodological Answer :

  • pH-dependent NMR : In DMSO-d6, the hydroxyl group (δ 12.3 ppm) remains protonated below pH 7, stabilizing the enol form.
  • Ethoxy group : Electron-donating effects reduce keto-enol tautomerism compared to unsubstituted analogs .
    • Computational support : Gibbs free energy differences (ΔG) between tautomers calculated via Gaussian 16 .

Q. What strategies mitigate contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies arise from assay variability. Standardization approaches include:

  • Dose-response curves : IC50 values should be measured across ≥3 independent replicates (e.g., enzyme inhibition assays with positive controls) .
  • Solubility controls : Use DMSO concentrations <0.1% to avoid solvent interference .
    • Case study : Conflicting IC50 values for kinase inhibition resolved by validating ATP concentration (1 mM vs. 10 mM) .

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